4-Nitrophenylboronic acid
Overview
Description
4-Nitrobenzeneboronic Acid, also known as 4-Nitrophenylboronic Acid, is an organic compound with the molecular formula C6H6BNO4. It is a boronic acid derivative characterized by the presence of a nitro group (-NO2) attached to the benzene ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzeneboronic Acid can be synthesized through various methods. One common approach involves the reaction of 4-nitrobenzene with boronic acid under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of 4-Nitrobenzeneboronic Acid often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzeneboronic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The boronic acid group can participate in reduction reactions.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-aminobenzeneboronic acid .
Scientific Research Applications
4-Nitrobenzeneboronic Acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Nitrobenzeneboronic Acid involves its ability to form stable complexes with various metal catalysts, such as palladium. This property makes it an effective reagent in cross-coupling reactions. The nitro group also plays a role in the compound’s reactivity, influencing its behavior in different chemical environments .
Comparison with Similar Compounds
4-Aminobenzeneboronic Acid: Similar structure but with an amino group instead of a nitro group.
4-Methylbenzeneboronic Acid: Contains a methyl group instead of a nitro group.
4-Chlorobenzeneboronic Acid: Features a chlorine atom in place of the nitro group.
Uniqueness: 4-Nitrobenzeneboronic Acid is unique due to the presence of the nitro group, which significantly affects its reactivity and applications. The nitro group enhances the compound’s ability to participate in various chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(4-nitrophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFJAFZHYOAMHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378549 | |
Record name | 4-Nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24067-17-2 | |
Record name | 4-Nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Nitrophenylboronic acid contribute to understanding the oxidative potential of atmospheric aerosols?
A1: this compound is utilized as a reagent in the This compound assay to quantify organic hydroperoxides present in secondary organic aerosols (SOAs) []. This information helps researchers determine the contribution of organic hydroperoxides to the overall oxidative potential of SOAs, which can impact air quality and human health.
Q2: Can you describe a recent application of this compound in the field of catalysis?
A2: In a recent study, this compound was used as a substrate to demonstrate the catalytic activity of a novel material: ultrafine palladium nanoparticles supported on a multifunctional tubular organic cage (Pd@MTC1-1/5) []. This material exhibited remarkable efficiency in a cascade reaction involving the visible light-induced aerobic hydroxylation of this compound to 4-nitrophenol, followed by hydrogenation reduction with sodium borohydride.
Q3: What insights into the structural characteristics of this compound and its interaction with other molecules can be gained from recent research?
A3: Crystal structure determination of complexes formed between this compound and salicylhydroxamic acid confirmed the N,O-binding mode, where the boronic acid condenses with both the phenolic OH and hydroxamic NH groups of the ligand []. This type of interaction is crucial for understanding the complexation behavior of this compound and its potential applications in bioconjugation and sensing.
Q4: Are there any industrial applications for this compound?
A4: While not explicitly mentioned in the provided research, 4-Aminobenzeneboric acid hydrochloride, a derivative of this compound, can be synthesized through a process involving this compound as an intermediate []. This method is highlighted for its industrial suitability due to its mild conditions, high yield, safety, and reliability, suggesting potential applications in the production of pharmaceuticals or other fine chemicals.
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